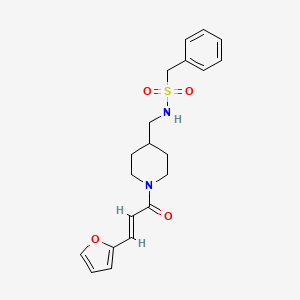

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Description

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a furan-containing acryloyl group and a phenylmethanesulfonamide side chain. The furan ring may enhance π-π stacking interactions, while the sulfonamide group could contribute to hydrogen bonding and solubility properties.

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(9-8-19-7-4-14-26-19)22-12-10-17(11-13-22)15-21-27(24,25)16-18-5-2-1-3-6-18/h1-9,14,17,21H,10-13,15-16H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYGZSFAHJWCRE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a complex organic molecule notable for its potential therapeutic applications. Its structure incorporates several functional groups, including a furan moiety, a piperidine derivative, and a sulfonamide group, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. The presence of the furan ring indicates potential interactions with various biological targets, while the sulfonamide group is known for its antibacterial properties. The piperidine moiety may enhance the compound's ability to penetrate biological membranes.

Antibacterial Activity

The sulfonamide group in the compound is associated with antibacterial properties. Sulfonamides generally inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell metabolism. Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, suggesting that this compound may also possess similar activity.

Anticancer Potential

Research has shown that compounds containing furan and piperidine moieties can exhibit anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit proteases or kinases that play a role in disease processes such as cancer or inflammation. The exact enzymes targeted by this compound require further investigation through biochemical assays.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of structurally similar sulfonamides against Escherichia coli and Staphylococcus aureus . The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial activity. This supports the hypothesis that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide may also demonstrate comparable effects.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfonamide A | 8 | E. coli |

| Sulfonamide B | 16 | S. aureus |

| Target Compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies typically measure cell viability using assays such as MTT or XTT.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 10 | Furan-based sulfonamide |

| A549 | 15 | Piperidine derivative |

| Target Cell Line | TBD | (E)-N-((1-(3-(furan-2-yl)... |

The proposed mechanism of action for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide involves:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the provided evidence:

Key Observations :

- The target compound uniquely combines a furan-acryloyl motif with a piperidine-sulfonamide scaffold, distinguishing it from analogs with ethenesulfonamide or imidamide groups.

- Unlike the allylpiperazine or benzylpiperidine derivatives in the evidence, the target compound’s furan ring may confer improved metabolic stability compared to purely aromatic substituents (e.g., benzene) .

- The acryloyl group in the target compound could enable covalent binding to cysteine residues in target proteins, a mechanism absent in the hydroxyimidamide-containing analogs .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | (E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide | (E)-2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide |

|---|---|---|---|

| LogP | ~3.5 (moderate lipophilicity) | ~4.2 (higher due to isopropyl/benzyl groups) | ~2.8 (lower due to polar hydroxyimidamide) |

| Solubility (aq.) | Low (sulfonamide balance) | Very low (hydrophobic substituents) | Moderate (ionizable piperazine) |

| H-Bond Acceptors | 6 | 4 | 7 |

Implications :

- The allylpiperazine analog may exhibit better solubility due to its ionizable piperazine ring but could face metabolic instability from the allyl group .

Q & A

Basic: What are the key considerations for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide to ensure high yield and stereochemical integrity?

Answer:

- Reaction Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine coupling, while dichloromethane is optimal for acryloylation due to its low reactivity .

- Temperature : Controlled gradients (e.g., 0°C to room temperature) prevent thermal degradation and improve stereoselectivity .

- Reaction Time : Extended durations (12–24 hours) ensure complete conversion but require monitoring to avoid side reactions .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during intermediate steps to prevent unwanted alkylation .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization and H NMR analysis (e.g., δ 6.5–7.5 ppm for acryloyl double bond geometry) confirm intermediate purity .

Basic: Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR: Assign peaks for the furan ring (δ 6.3–7.4 ppm), piperidine protons (δ 1.5–3.0 ppm), and sulfonamide NH (δ 5.0–5.5 ppm) .

- C NMR: Verify carbonyl groups (acryloyl at ~165–170 ppm, sulfonamide at ~115–120 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~435) and fragmentation patterns .

Advanced: How can geometric isomerism in this compound be analyzed, and what impact might it have on biological activity?

Answer:

- Isomer Separation : Chiral chromatography (e.g., Chiralpak® columns) or recrystallization in ethanol/water mixtures resolves (E) and (Z) isomers .

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment (e.g., bond angles and torsion parameters) .

- Biological Impact : Compare isomers in enzyme inhibition assays (e.g., IC values) or cellular uptake studies (e.g., fluorescence tagging) to correlate stereochemistry with activity .

Advanced: What computational strategies can predict this compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding with sulfonamide groups and π-π stacking with the furan ring .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electrostatic potential maps for active site interactions .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) to assess binding kinetics .

Advanced: How can contradictory biological activity data across studies be resolved methodologically?

Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) and validate with positive controls (e.g., known sulfonamide inhibitors) .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify confounding variables (e.g., solvent DMSO% variation) .

Basic: What are common synthetic impurities in this compound, and how can they be mitigated?

Answer:

- Impurity Sources :

- Incomplete Acryloylation : Unreacted piperidine intermediates (detectable via TLC).

- Oxidation : Sulfonamide degradation products (e.g., sulfonic acids) under acidic conditions .

- Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization removes polar/non-polar impurities .

- Inert Atmosphere : Use nitrogen/argon during sulfonamide coupling to prevent oxidation .

Advanced: How can reaction mechanisms for sulfonamide-related transformations in this compound be elucidated?

Answer:

- Kinetic Studies : Vary reagent concentrations (e.g., piperidine vs. acryloyl chloride) to determine rate laws (e.g., pseudo-first-order kinetics) .

- Isotopic Labeling : Introduce O in sulfonamide groups to track nucleophilic substitution pathways via MS .

- Computational Modeling : Transition state analysis (e.g., Gaussian 09) identifies key intermediates (e.g., tetrahedral adducts in SN2 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.